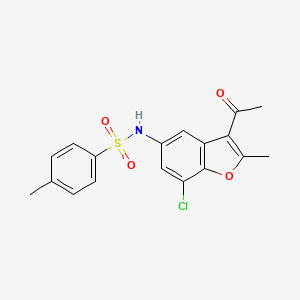
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H16ClNO4S and its molecular weight is 377.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H16ClNO4S
- IUPAC Name : this compound
- SMILES Notation : CC(c(c1cc(NS(=O)(=O)c2c(C)cc(C)c(C)c2)(=O)=O)c2)c(C)oc1c2Cl)=O
This structure is characterized by a benzofuran core with various substituents that may influence its biological activity.
Anticancer Activity
Research indicates that benzofuran derivatives, including the compound , exhibit significant anticancer properties. A study conducted on various benzofuran derivatives demonstrated that modifications to the structure, such as the presence of halogens and functional groups, can enhance antiproliferative activity against cancer cell lines. For instance, compounds with specific substitutions showed IC50 values comparable to established anticancer drugs like doxorubicin .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated. In a study evaluating a series of benzofuran-based compounds against bacterial strains such as E. coli and B. subtilis, certain derivatives exhibited promising antibacterial effects. The presence of chlorine and other substituents was noted to enhance antimicrobial efficacy, indicating that structural modifications can significantly impact biological activity .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in critical pathways, such as kinases or proteases.
- Cytotoxicity : It may induce cytotoxic effects in cancer cells through mechanisms such as apoptosis or cell cycle arrest.
- Antimicrobial Action : The compound could disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways within microbial cells.
Case Study 1: Anticancer Evaluation
A study focused on the structure–activity relationship (SAR) of benzofuran derivatives revealed that modifications at the 7-position (such as chlorination) significantly enhanced anticancer activity. The presence of a hydrogen bond donor was crucial for promoting favorable interactions with target proteins, leading to increased cytotoxicity .
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| Compound 3 | 1.136 | Anticancer |
| N-(3-acetyl-7-chloro...) | TBD | TBD |
Case Study 2: Antimicrobial Screening
In another investigation, a series of benzofuran derivatives were screened for their antimicrobial properties against B. subtilis and E. coli. The most active compounds displayed MIC values comparable to penicillin, showcasing their potential as effective antibacterial agents .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Compound 10b | 1.25 ± 0.60 | B. subtilis |
| Standard Penicillin | 1 ± 1.50 | B. subtilis |
Eigenschaften
IUPAC Name |
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4S/c1-10-4-6-14(7-5-10)25(22,23)20-13-8-15-17(11(2)21)12(3)24-18(15)16(19)9-13/h4-9,20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQFDVQMGDWUAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C(=C2)Cl)OC(=C3C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














